Etafenone

Description

Properties

IUPAC Name |

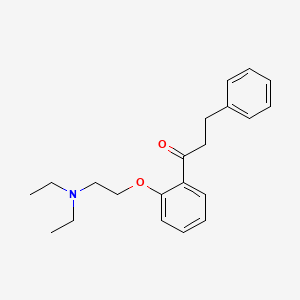

1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO2/c1-3-22(4-2)16-17-24-21-13-9-8-12-19(21)20(23)15-14-18-10-6-5-7-11-18/h5-13H,3-4,14-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGDFSLNGABBKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=CC=C1C(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2192-21-4 (hydrochloride) | |

| Record name | Etafenone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6046181 | |

| Record name | Etafenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-54-0 | |

| Record name | Etafenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etafenone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etafenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Etafenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Etafenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.821 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETAFENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I14K589E7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Etafenone on Coronary Arteries

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Etafenone is a coronary vasodilator recognized for its efficacy in improving myocardial blood flow. Its mechanism of action is multifaceted, primarily involving a synergistic combination of β-adrenergic stimulation and phosphodiesterase (PDE) inhibition, with a potential secondary contribution from calcium channel blockade. This guide provides a comprehensive overview of these mechanisms, supported by experimental methodologies and quantitative data to facilitate further research and drug development in the cardiovascular field.

Core Mechanisms of Action

The vasodilatory effect of this compound on coronary arteries is not attributed to a single molecular target but rather a combination of interactions with key signaling pathways within the vascular smooth muscle and potentially the endothelium. The principal mechanisms are detailed below.

β-Adrenergic Stimulation

This compound exhibits β-adrenergic agonist properties, leading to the relaxation of coronary smooth muscle. This action is mediated through the classical G-protein coupled receptor pathway.

Signaling Pathway:

-

Receptor Binding: this compound binds to β-adrenergic receptors on the surface of coronary artery smooth muscle cells.

-

G-Protein Activation: This binding activates the stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The α-subunit of the activated Gs protein stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Phosphorylation and Relaxation: PKA phosphorylates several downstream targets, including myosin light chain kinase (MLCK), leading to its inactivation, and potassium channels, leading to hyperpolarization. The cumulative effect is a decrease in intracellular calcium and smooth muscle relaxation.

Phosphodiesterase (PDE) Inhibition

A significant component of this compound's action is its papaverine-like effect, which involves the non-selective inhibition of phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of cyclic nucleotides (cAMP and cGMP).

Signaling Pathway:

-

PDE Inhibition: this compound enters the coronary smooth muscle cell and inhibits the activity of PDE enzymes, particularly those in the PDE3 and PDE4 families which degrade cAMP, and PDE5 which degrades cyclic guanosine monophosphate (cGMP).

-

Increased Cyclic Nucleotides: The inhibition of PDE leads to an accumulation of intracellular cAMP and cGMP.

-

Activation of Protein Kinases: Elevated cAMP activates PKA, while elevated cGMP activates Protein Kinase G (PKG).

-

Vasodilation: Both PKA and PKG promote vasodilation through multiple downstream effects, including:

-

Phosphorylation and inhibition of MLCK.

-

Opening of potassium channels, leading to hyperpolarization and closure of voltage-gated calcium channels.

-

Sequestration of intracellular calcium into the sarcoplasmic reticulum.

-

Pharmacological Profile of Etafenone as a Vasodilator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etafenone is a vasodilator that has been clinically utilized as an antianginal agent.[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its vasodilatory properties. Despite its clinical use, publicly available data on the precise mechanism of action and quantitative pharmacological parameters of this compound are limited. This document synthesizes the available information from preclinical studies to elucidate its effects on vascular smooth muscle and the potential signaling pathways involved. Evidence suggests that this compound's vasodilator effects may be attributed to its activity as a calcium channel antagonist and its potential influence on potassium channels.[2][3][4] This guide presents the available quantitative data, details of experimental methodologies, and hypothesized signaling pathways to serve as a resource for researchers and professionals in drug development.

Introduction

This compound is a propiophenone derivative that has been used in the management of angina pectoris due to its ability to induce vasodilation.[1] Understanding the detailed pharmacological profile of this compound is crucial for its potential repositioning or for the development of new chemical entities with similar mechanisms of action. This guide aims to consolidate the existing, albeit limited, scientific literature on the vasodilator effects of this compound, providing a technical resource for the scientific community.

Quantitative Pharmacological Data

| Parameter | Value | Species/Tissue | Experimental Condition | Reference |

| Potassium Channel Activity | ||||

| IC50 for K+ channel inhibition | 6.7 µM | Not specified (in vitro assay) | Insulin secretion assay | [4] |

| Sodium Channel Activity | ||||

| Na+ channel suppression | Strongest among tested drugs* | Guinea pig atria | Electrophysiological measurement of the maximum rate of rise of the action potential | [3] |

| Calcium Channel Activity | ||||

| Ca2+ influx | Decreased | Guinea pig atria | Measurement of the amplitude of the depolarized, Ca-mediated action potential | [3] |

| Contractile Response Inhibition | Concentration-dependent | Rabbit pulmonary artery and descending aorta strips | - | [2] |

*Compared to quinidine, propranolol, disopyramide, lidocaine, and procainamide.

Experimental Protocols

Detailed experimental protocols for many of the studies on this compound are not extensively reported in easily accessible literature. However, based on the available information, the following methodologies have been employed:

In Vitro Vascular Reactivity Studies[2]

-

Tissue Preparation: Rings from the pulmonary artery and descending aorta of rabbits were prepared and mounted in organ baths.

-

Experimental Conditions: The arterial rings were maintained under physiological conditions (temperature, oxygenation, and pH) in a suitable buffer solution.

-

Procedure: The contractile responses of the arterial strips were induced by a vasoconstrictor agent. This compound hydrochloride was then added in a cumulative or non-cumulative manner to assess its inhibitory effect on the contraction.

-

Data Analysis: The relaxation induced by this compound was likely expressed as a percentage of the maximal contraction induced by the agonist.

In Vitro Electrophysiological Studies in Atrial Muscle[3]

-

Tissue Preparation: Atrial muscle preparations were obtained from guinea pigs.

-

Experimental Conditions: The preparations were placed in a chamber and superfused with a physiological salt solution.

-

Procedure:

-

Sodium Channel Activity: The maximum rate of rise of the normal action potential was measured using intracellular microelectrodes to assess the activity of Na+ channels.

-

Calcium Channel Activity: The amplitude of the Ca2+-mediated action potential in depolarized preparations was measured to evaluate the activity of Ca2+ channels.

-

-

Drug Application: this compound and other antiarrhythmic drugs were applied to the superfusion solution at various concentrations.

-

Data Analysis: The effects of the drugs on the electrophysiological parameters were quantified and compared.

In Vivo Myocardial Blood Flow Studies[5]

-

Animal Model: Anesthetized dogs were used.

-

Procedure: Regional myocardial blood flow was determined using the particle distribution method. This involves injecting microspheres into the circulation, which then lodge in the microvasculature in proportion to the blood flow.

-

Experimental Groups: The study included normoxic, hypoxic, and this compound-induced coronary vasodilation conditions.

-

Data Analysis: The distribution of microspheres in different layers of the left ventricular wall (subendocardial, medium, and subepicardial) was analyzed to assess the effect of this compound on regional myocardial blood flow.

Signaling Pathways in this compound-Induced Vasodilation

Based on the limited available evidence, the vasodilator effect of this compound is likely mediated through direct actions on vascular smooth muscle cells. The following signaling pathways are hypothesized to be involved.

Inhibition of Voltage-Gated Calcium Channels

The primary proposed mechanism for this compound-induced vasodilation is the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells. By inhibiting the influx of extracellular calcium, this compound reduces the intracellular calcium concentration available for binding to calmodulin, thereby preventing the activation of myosin light chain kinase (MLCK) and subsequent smooth muscle contraction.

Modulation of Potassium Channels

There is indirect evidence to suggest that this compound may also interact with potassium channels.[4] Opening of potassium channels in vascular smooth muscle cells would lead to hyperpolarization of the cell membrane. This hyperpolarization would close voltage-gated calcium channels, further reducing calcium influx and promoting vasodilation. The specific type of potassium channel involved has not been elucidated.

Discussion and Future Directions

The available data, although sparse, points towards a multifactorial mechanism of action for this compound's vasodilator effects, with calcium channel antagonism being a key component. The strong suppression of sodium channels observed in atrial muscle may also contribute to its overall cardiovascular profile, particularly its antiarrhythmic properties, but its direct role in vasodilation is less clear.[3]

Further research is warranted to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:

-

Quantitative Vasodilator Potency: Conducting comprehensive dose-response studies in various arterial beds (e.g., coronary, cerebral, peripheral) to determine EC50/IC50 values.

-

Receptor Binding Studies: Performing radioligand binding assays to definitively identify and characterize the interaction of this compound with calcium channels, potassium channels, and other potential targets.

-

Patch-Clamp Electrophysiology: Utilizing patch-clamp techniques on isolated vascular smooth muscle cells to directly measure the effects of this compound on specific ion channel currents.

-

Signaling Pathway Analysis: Investigating the downstream signaling molecules affected by this compound, such as intracellular calcium levels, myosin light chain phosphorylation, and cyclic nucleotide levels (cAMP and cGMP), to rule out or confirm the involvement of other pathways like phosphodiesterase inhibition.

Conclusion

This compound is a vasodilator with a likely mechanism of action involving the inhibition of voltage-gated calcium channels and potential modulation of potassium channels in vascular smooth muscle. While its clinical use as an antianginal agent is established, a detailed understanding of its pharmacological profile at the molecular level is still emerging. This technical guide consolidates the current knowledge and provides a framework for future research to further unravel the intricate mechanisms underlying the vasodilator effects of this compound. Such investigations will be invaluable for the rational design of novel cardiovascular therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. [Effect of calcium antagonist, this compound hydrochloride, on the contractile responses in rabbit pulmonary artery and descending aorta strips (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound and antiarrhythmic drugs on Na and Ca channels of guinea pig atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Phenotypic Outcomes Identified for a Public Collection of Approved Drugs from a Publicly Accessible Panel of Assays | PLOS One [journals.plos.org]

Etafenone Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etafenone hydrochloride is a vasodilator that has been utilized as an antianginal agent. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound hydrochloride. It includes detailed experimental protocols for its synthesis, quantitative data on its physicochemical properties, and a visual representation of its presumed signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound is a vasodilator medication that has been used in the treatment of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart.[1] Its therapeutic effect is attributed to its ability to relax the smooth muscles of blood vessels, leading to increased coronary blood flow. This guide delves into the historical context of its discovery, the chemical processes for its synthesis, and the current understanding of its pharmacological action.

Discovery and History

Physicochemical Properties

This compound hydrochloride is the hydrochloride salt of this compound. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1-(2-(2-(diethylamino)ethoxy)phenyl)-3-phenylpropan-1-one hydrochloride | [3] |

| Synonyms | This compound HCl, Coronabason, L.G. 11,457 hydrochloride, NSC 166350 | [3] |

| CAS Number | 2192-21-4 (HCl), 90-54-0 (free base) | [3] |

| Molecular Formula | C21H28ClNO2 | [3] |

| Molecular Weight | 361.91 g/mol | [3] |

| Appearance | Solid powder | [3] |

| Purity | >98% | [3] |

Synthesis of this compound Hydrochloride

Proposed Synthetic Pathway

The synthesis of this compound hydrochloride can be conceptualized to proceed through the following key steps:

-

Friedel-Crafts Acylation: Reaction of a suitably protected phenoxyethanol with propionyl chloride in the presence of a Lewis acid catalyst to form a propiophenone intermediate.

-

Alkylation: Alkylation of the hydroxyl group of the propiophenone intermediate with 2-(diethylamino)ethyl chloride.

-

Hydrolysis and Salt Formation: Removal of any protecting groups and subsequent treatment with hydrochloric acid to yield the final this compound hydrochloride salt.

A workflow for this proposed synthesis is visualized below.

Caption: Proposed multi-step synthesis of this compound Hydrochloride.

Experimental Protocols

The following are generalized, hypothetical protocols for the key synthetic steps. These would require optimization and validation in a laboratory setting.

Step 1: Synthesis of a Propiophenone Intermediate (via Friedel-Crafts Acylation)

-

To a stirred solution of a suitable phenoxyethanol derivative in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise at 0 °C.

-

Slowly add propionyl chloride to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction by slowly adding it to a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the propiophenone intermediate.

Step 2: Alkylation to form this compound Free Base

-

To a solution of the propiophenone intermediate in a suitable solvent (e.g., acetone or DMF), add a base (e.g., potassium carbonate) and 2-(diethylamino)ethyl chloride.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound free base.

-

Purify the crude product by column chromatography or distillation under reduced pressure.

Step 3: Formation of this compound Hydrochloride

-

Dissolve the purified this compound free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

-

Slowly add a solution of hydrochloric acid in the same or a miscible solvent (e.g., ethereal HCl) with stirring.

-

The this compound hydrochloride will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Quantitative Data

Specific quantitative data for the synthesis and characterization of this compound hydrochloride is not widely reported. The following table provides expected data based on the analysis of structurally similar compounds.

| Data Type | Expected Values/Characteristics |

| Reaction Yield | Dependent on specific reaction conditions and purification methods. |

| Purity | >98% (pharmaceutical grade) |

| ¹H NMR | Characteristic peaks for aromatic protons, ethyl groups of the diethylamino moiety, and the methylene protons of the ethoxy and propyl chains. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the side chains. |

| IR Spectroscopy | Strong absorption band for the carbonyl (C=O) stretch, characteristic peaks for C-O and C-N stretching, and absorptions for aromatic C-H bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the protonated this compound free base. |

Mechanism of Action

This compound is classified as a vasodilator.[1] Vasodilators act by relaxing the smooth muscle cells within blood vessel walls, leading to a widening of the vessels and increased blood flow.[4] The precise signaling pathway for this compound is not definitively established in the available literature, but it is likely to involve one of the common mechanisms of vasodilation. These include:

-

Increased Nitric Oxide (NO) signaling: NO activates guanylate cyclase, leading to increased cGMP levels and subsequent smooth muscle relaxation.

-

Calcium Channel Blockade: Inhibition of calcium influx into smooth muscle cells, which is necessary for contraction.

-

Potassium Channel Opening: Hyperpolarization of the smooth muscle cell membrane, making contraction less likely.

Based on the general understanding of vasodilator pharmacology, a plausible signaling pathway for this compound's action is depicted below.

Caption: A generalized signaling pathway for this compound-induced vasodilation.

Conclusion

This compound hydrochloride is a pharmacologically active compound with a history of use as an antianginal agent. While detailed information regarding its initial discovery and specific synthesis protocols are not extensively documented in readily available sources, its chemical structure and pharmacological profile provide a basis for understanding its synthesis and mechanism of action. Further research would be beneficial to fully elucidate the specific molecular targets and signaling pathways involved in its vasodilatory effects and to develop optimized and fully characterized synthetic procedures. This guide provides a foundational understanding for researchers and professionals in the field of drug development.

References

- 1. rsc.org [rsc.org]

- 2. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN104262178A - Synthesis method of propafenone hydrochloride - Google Patents [patents.google.com]

- 4. CV Pharmacology | Vasodilator Drugs [cvpharmacology.com]

In-Vitro Studies of Etafenone on Vascular Smooth Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etafenone is a vasodilator agent whose precise mechanisms of action on vascular smooth muscle have been a subject of interest. This technical guide synthesizes the available in-vitro research to provide a comprehensive overview of its effects. Drawing from established experimental protocols and the known pharmacology of related compounds, this document outlines the methodologies to assess this compound's impact on vascular smooth muscle contraction and delineates the putative signaling pathways involved. While direct quantitative data for this compound's effects on vascular smooth muscle are not extensively available in publicly accessible literature, this guide provides a framework for its investigation based on analogous vasodilators.

Introduction

Vascular smooth muscle cells (VSMCs) are the primary regulators of blood vessel tone and, consequently, blood pressure. The contractile state of VSMCs is a complex process governed by intracellular calcium concentrations and the activity of various signaling pathways.[1][2] Vasodilator drugs, such as this compound, exert their effects by modulating these intricate mechanisms. This compound, a propafenone-related antiarrhythmic agent, is known to induce coronary vasodilation.[3] Its in-vitro effects on peripheral vascular smooth muscle are understood to involve two primary mechanisms: calcium channel antagonism and phosphodiesterase (PDE) inhibition.[4][5] This guide will delve into the experimental protocols used to investigate these actions and the associated signaling cascades.

Core Mechanisms of Action

The vasorelaxant properties of this compound are primarily attributed to its dual action as a calcium channel blocker and a phosphodiesterase inhibitor.

Calcium Channel Antagonism

The influx of extracellular calcium through L-type voltage-gated calcium channels is a critical step in the initiation of VSMC contraction.[6][7] By blocking these channels, calcium antagonists reduce the intracellular calcium concentration, leading to muscle relaxation.[8][9] This is a well-established mechanism for many vasodilator drugs.[4]

Phosphodiesterase Inhibition

Cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) are key second messengers that promote vasodilation.[10][11] Their intracellular levels are regulated by phosphodiesterases (PDEs), enzymes that catalyze their degradation.[5] By inhibiting PDEs, particularly PDE3 and PDE4, this compound can increase the intracellular concentrations of cAMP and cGMP, leading to the activation of protein kinases that promote smooth muscle relaxation.[5][10]

Experimental Protocols for In-Vitro Assessment

The following protocols are standard methodologies for investigating the effects of a vasodilator agent like this compound on isolated vascular smooth muscle.

Isolated Tissue Preparation: Rat Aortic Rings

A common in-vitro model for studying vascular reactivity involves the use of isolated aortic rings from rats.

Methodology:

-

Animal Euthanasia and Aorta Excision: Male Wistar rats (250-300g) are euthanized by a humane method. The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).

-

Ring Preparation: The aorta is cleaned of adherent connective and adipose tissues. Rings of 2-3 mm in width are cut. For some experiments, the endothelium is mechanically removed by gently rubbing the intimal surface with a fine wire.

-

Mounting: The aortic rings are mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. One end of the ring is fixed to a stationary hook, and the other is connected to an isometric force transducer to record changes in tension.

-

Equilibration and Viability Check: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the bathing solution is changed every 15-20 minutes. The viability of the rings is then assessed by contracting them with a high concentration of potassium chloride (e.g., 60-80 mM KCl). In endothelium-intact rings, the presence of a functional endothelium is confirmed by observing relaxation in response to acetylcholine (e.g., 1 µM) in a pre-contracted state.[12]

Evaluation of Vasorelaxant Effects

Protocol for KCl-Induced Contraction:

-

After the equilibration and viability check, the aortic rings are contracted with a high concentration of KCl (e.g., 80 mM). This induces contraction by depolarizing the cell membrane and opening voltage-gated calcium channels.[13]

-

Once a stable contraction plateau is reached, cumulative concentrations of this compound are added to the organ bath.

-

The resulting relaxation is recorded and expressed as a percentage of the maximal contraction induced by KCl.

-

From the concentration-response curve, parameters such as the EC50 (half-maximal effective concentration) and Emax (maximal effect) can be calculated.

Protocol for Phenylephrine-Induced Contraction:

-

To investigate the effect on receptor-mediated contraction, the aortic rings are contracted with an alpha-1 adrenergic agonist such as phenylephrine (e.g., 1 µM).[14][15]

-

Once a stable contraction is achieved, cumulative concentrations of this compound are added.

-

The relaxation is quantified as a percentage of the phenylephrine-induced contraction.

Investigation of Calcium Channel Blockade

Methodology:

-

Endothelium-denuded aortic rings are used to eliminate the influence of endothelium-derived factors.

-

The rings are incubated in a calcium-free Krebs-Henseleit solution containing a high concentration of KCl to depolarize the membrane.

-

Calcium is then cumulatively added to the bath to induce contraction.

-

The experiment is repeated in the presence of different concentrations of this compound to assess its inhibitory effect on calcium-induced contractions.

Assessment of Phosphodiesterase Inhibition

Measurement of Cyclic Nucleotide Levels:

-

Aortic tissue is incubated with this compound for a specified period.

-

The tissue is then rapidly frozen in liquid nitrogen to stop enzymatic activity.

-

The levels of cAMP and cGMP in the tissue homogenates are measured using commercially available enzyme immunoassay (EIA) kits.

-

An increase in cyclic nucleotide levels in the presence of this compound would support a mechanism involving PDE inhibition.[16]

Signaling Pathways

The vasorelaxant effects of this compound are mediated through distinct but interconnected signaling pathways.

Calcium Channel Antagonism Pathway

The blockade of L-type calcium channels by this compound directly reduces the influx of Ca2+ into the vascular smooth muscle cell. This leads to a decrease in the intracellular Ca2+ concentration, which in turn reduces the formation of the Ca2+-calmodulin complex. Consequently, there is less activation of myosin light chain kinase (MLCK), leading to decreased phosphorylation of the myosin light chain and ultimately, muscle relaxation.

Phosphodiesterase Inhibition Pathway

This compound's inhibition of phosphodiesterases leads to an accumulation of cyclic nucleotides (cAMP and cGMP). These molecules activate protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate various downstream targets, leading to a decrease in intracellular Ca2+ and a reduction in the sensitivity of the contractile machinery to Ca2+, ultimately causing vasodilation.[17]

Data Presentation

While specific quantitative data for this compound's effects on vascular smooth muscle from dedicated in-vitro studies are limited in the public domain, the following tables provide a template for how such data would be presented. The values are hypothetical and for illustrative purposes only.

Table 1: Vasorelaxant Effect of this compound on Isolated Rat Aortic Rings

| Contractile Agent | Endothelium | EC50 (µM) [Hypothetical] | Emax (%) [Hypothetical] |

| KCl (80 mM) | - | 15.2 ± 2.1 | 95.7 ± 3.4 |

| Phenylephrine (1 µM) | + | 10.8 ± 1.5 | 98.2 ± 2.9 |

| Phenylephrine (1 µM) | - | 12.5 ± 1.8 | 96.5 ± 3.1 |

Table 2: Inhibitory Effect of this compound on Calcium-Induced Contractions

| This compound Concentration (µM) | Maximum Contraction (% of Control) [Hypothetical] |

| 0 (Control) | 100 |

| 1 | 85.3 ± 4.2 |

| 10 | 42.1 ± 3.7 |

| 100 | 15.8 ± 2.5 |

Table 3: Effect of this compound on Cyclic Nucleotide Levels in Rat Aortic Tissue

| Treatment | cAMP (pmol/mg protein) [Hypothetical] | cGMP (pmol/mg protein) [Hypothetical] |

| Control | 5.2 ± 0.8 | 1.1 ± 0.2 |

| This compound (10 µM) | 12.6 ± 1.5 | 2.5 ± 0.4 |

*p < 0.05 compared to control

Conclusion

The in-vitro investigation of this compound's effects on vascular smooth muscle provides crucial insights into its vasodilatory properties. The primary mechanisms of action appear to be a combination of calcium channel antagonism and phosphodiesterase inhibition. The experimental protocols outlined in this guide offer a robust framework for quantifying these effects and elucidating the underlying signaling pathways. Further research focusing on generating specific quantitative data for this compound will be invaluable for a more complete understanding of its pharmacological profile and its potential applications in cardiovascular medicine.

References

- 1. Role of endothelium on phenylephrine-triggered contractile events in aorta of spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Sustained Contraction in Vascular Smooth Muscle by Activation of L-type Ca2+ Channels Does Not Involve Ca2+ Sensitization or Caldesmon [frontiersin.org]

- 3. Effect of this compound on total and regional myocardial blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Calcium antagonism and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclic nucleotides and regulation of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium antagonism in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selectivity of calcium antagonistic action in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium antagonists and ACE inhibitors. Effect on endothelium and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcium antagonism in heart and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PDE-Mediated Cyclic Nucleotide Compartmentation in Vascular Smooth Muscle Cells: From Basic to a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medsci.org [medsci.org]

- 13. Inhibition of contraction by swelling of vascular smooth muscle in high KCl, low Na solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. KoreaMed Synapse [synapse.koreamed.org]

- 15. Effect of phenylephrine and endothelium on vasomotion in rat aorta involves potassium uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Vasorelaxant effect of isoliquiritigenin, a novel soluble guanylate cyclase activator, in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

Etafenone: An In-Depth Analysis of its Effects on Myocardial Blood Flow and Oxygen Supply

Executive Summary

Etafenone is a potent coronary vasodilator recognized for its significant impact on myocardial perfusion. This technical guide provides a comprehensive analysis of this compound's mechanism of action, its quantitative effects on cardiovascular hemodynamics and myocardial oxygen balance, and the experimental protocols used to elucidate these properties. Through a synthesis of preclinical data, this document aims to serve as a critical resource for professionals engaged in cardiovascular drug research and development. Key findings indicate that this compound enhances coronary blood flow primarily through beta-adrenergic stimulation and a plausible secondary mechanism of phosphodiesterase inhibition. These actions lead to a complex interplay of increased myocardial oxygen supply and demand, which is detailed herein.

Mechanism of Action

This compound's primary vasodilatory effect on coronary arteries is attributed to its action as a beta-adrenergic agonist. A secondary, papaverine-like mechanism involving phosphodiesterase inhibition is also proposed, contributing to its overall cardiovascular profile.

Primary Mechanism: Beta-Adrenergic Stimulation

This compound is classified as a beta-adrenergic agonist. Its binding to beta-adrenergic receptors (primarily β1 and β2) on cardiac myocytes and vascular smooth muscle cells initiates a cascade of intracellular events. In the heart, this stimulation leads to positive chronotropic (heart rate) and inotropic (contractility) effects. In the coronary vasculature, β2-receptor activation is the dominant effect, leading to smooth muscle relaxation and subsequent vasodilation. This is achieved through the activation of adenylyl cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates several downstream targets to decrease intracellular calcium concentration, resulting in vasorelaxation.

Cellular Targets of Etafenone in Cardiovascular Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etafenone is a cardiovascular drug with antiarrhythmic and vasodilatory properties. Understanding its cellular and molecular targets within cardiovascular tissue is crucial for elucidating its therapeutic mechanisms and potential side effects. This technical guide provides a comprehensive overview of the known cellular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its effects on key signaling pathways.

Electrophysiological Effects and Ion Channel Interactions

This compound exerts significant effects on the electrophysiology of cardiac cells, primarily by modulating the function of various ion channels. These actions underlie its antiarrhythmic properties.

General Electrophysiological Profile

Studies on isolated cardiac preparations, including atrial and ventricular fibers, as well as Purkinje fibers, have demonstrated that this compound:

-

Prolongs action potential duration (APD): This effect is observed in both atrial and ventricular myocytes.

-

Slows the upstroke of the action potential: This indicates an interaction with the fast inward sodium current.

-

Depresses automaticity: this compound reduces the spontaneous firing rate in the sinus node, atrioventricular junction, and Purkinje fibers.

-

Increases the total refractory period: This contributes to its antiarrhythmic effect by reducing the likelihood of re-entrant arrhythmias.

-

Slows conduction time: This is a consequence of the reduced action potential upstroke velocity.

Specific Ion Channel Targets

While direct binding studies with specific radioligands for each channel are not extensively reported in publicly available literature, the electrophysiological effects strongly suggest interactions with the following ion channels:

-

Sodium (Na+) Channels: The slowing of the action potential upstroke is a hallmark of sodium channel blockade. This suggests that this compound inhibits the fast inward sodium current (I_Na), which is responsible for the rapid depolarization phase of the cardiac action potential. The specific affinity (IC50 or Ki) for cardiac sodium channels has not been definitively quantified in the available literature.

-

Potassium (K+) Channels: The prolongation of the action potential duration suggests that this compound may inhibit one or more types of potassium channels responsible for repolarization. These could include the delayed rectifier potassium currents (I_Kr and I_Ks) or the transient outward potassium current (I_to). Quantitative data on the specific potassium channels targeted and the affinity of interaction are not well-documented.

-

Calcium (Ca2+) Channels: this compound exhibits weak calcium channel blocking activity. It has been described as being approximately 100 times less potent than Verapamil in this regard. This inhibitory effect on calcium influx likely contributes to its negative inotropic (reduced contractility) and vasodilatory effects.

Vasodilatory Effects and Vascular Targets

This compound is also known for its vasodilatory properties, particularly on coronary arteries. This action is beneficial in conditions like angina.

-

Coronary Artery Relaxation: In isolated bovine coronary artery strips, this compound induces relaxation with an ED50 of 2.8 x 10-5 M. This effect is likely mediated by a combination of mechanisms, including calcium channel blockade and phosphodiesterase inhibition.

Receptor Interactions

This compound interacts with adrenergic receptors, which play a critical role in the regulation of cardiac function.

-

Beta-Adrenergic Receptors: this compound possesses beta-adrenoceptor blocking activity. The pA2 value, a measure of antagonist potency, has been determined to be approximately 6.4. This indicates a competitive antagonism of beta-adrenergic receptors, which would contribute to its negative chronotropic (heart rate-lowering) and inotropic effects.

Intracellular Signaling Pathways

The cellular effects of this compound are mediated through the modulation of key intracellular signaling pathways.

-

Cyclic AMP (cAMP) Signaling: this compound has been shown to inhibit phosphodiesterase (PDE) with a Ki value of 9.2 x 10-4 M. By inhibiting PDE, this compound prevents the breakdown of cyclic AMP (cAMP), leading to its accumulation within the cell. In vascular smooth muscle, increased cAMP levels lead to relaxation and vasodilation. In cardiomyocytes, the effects of increased cAMP can be complex, influencing contractility and heart rate.

Quantitative Data Summary

The following table summarizes the available quantitative data on the cellular targets of this compound.

| Target | Parameter | Value | Tissue/System |

| Phosphodiesterase (PDE) | Ki | 9.2 x 10-4 M | Bovine Coronary Arteries |

| Coronary Artery Smooth Muscle | ED50 (Relaxation) | 2.8 x 10-5 M | Bovine Coronary Arteries |

| Beta-Adrenergic Receptors | pA2 | ~6.4 | Guinea Pig Heart Preparations |

| Calcium (Ca2+) Channels | Potency vs. Verapamil | ~100x less potent | - |

| Sodium (Na+) Channels | IC50 / Ki | Not Reported | - |

| Potassium (K+) Channels | IC50 / Ki | Not Reported | - |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the cellular targets of this compound.

Cardiomyocyte Isolation

Objective: To obtain viable single cardiomyocytes for electrophysiological and functional studies.

Protocol (based on Langendorff Perfusion):

-

Animal Preparation: A suitable animal model (e.g., rabbit, guinea pig) is anesthetized. The heart is rapidly excised and placed in ice-cold, oxygenated Krebs-Henseleit buffer.

-

Langendorff Perfusion Setup: The aorta is cannulated and the heart is mounted on a Langendorff apparatus for retrograde perfusion.

-

Calcium-Free Perfusion: The heart is initially perfused with a calcium-free buffer to stop contraction and wash out blood.

-

Enzymatic Digestion: The perfusate is switched to a solution containing digestive enzymes, typically collagenase and protease, to break down the extracellular matrix.

-

Tissue Dissociation: After enzymatic digestion, the ventricles are minced and gently agitated to release individual cardiomyocytes.

-

Calcium Reintroduction: The isolated cells are gradually reintroduced to calcium-containing solutions to restore normal function.

-

Cell Harvesting and Storage: The viable, rod-shaped cardiomyocytes are collected by centrifugation and stored in an appropriate medium for subsequent experiments.

Patch-Clamp Electrophysiology

Objective: To record ion channel currents and action potentials from single cardiomyocytes to assess the effects of this compound.

Protocol (Whole-Cell Configuration):

-

Cell Plating: Isolated cardiomyocytes are plated onto glass coverslips in a recording chamber mounted on an inverted microscope.

-

Pipette Fabrication: Glass micropipettes with a tip resistance of 2-5 MΩ are pulled using a micropipette puller.

-

Pipette Filling: The micropipette is filled with an internal solution that mimics the intracellular ionic composition.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).

-

Membrane Rupture: A brief pulse of suction or voltage is applied to rupture the patch of membrane under the pipette tip, establishing a whole-cell recording configuration.

-

Data Acquisition: Action potentials (in current-clamp mode) or specific ion channel currents (in voltage-clamp mode) are recorded using a patch-clamp amplifier and data acquisition software.

-

Drug Application: this compound is applied to the bath solution at various concentrations to determine its effects on the recorded electrical activity.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for specific receptors (e.g., beta-adrenergic receptors).

Protocol (Competitive Binding Assay):

-

Membrane Preparation: Cardiovascular tissue is homogenized and centrifuged to isolate a membrane fraction rich in the target receptors.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds specifically to the target receptor) and varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand in the solution.

-

Radioactivity Measurement: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) can then be calculated from the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of this compound in a Cardiomyocyte

Caption: Signaling pathways affected by this compound in a cardiomyocyte.

Experimental Workflow for Patch-Clamp Electrophysiology

Caption: Workflow for patch-clamp electrophysiology experiments.

Logical Relationship of this compound's Cellular Targets

Caption: Logical relationships of this compound's cellular targets and effects.

Conclusion

This compound is a multi-target cardiovascular drug that exerts its therapeutic effects through a combination of ion channel modulation, receptor blockade, and enzyme inhibition. Its primary cellular targets in cardiovascular tissue include sodium, potassium, and calcium channels, beta-adrenergic receptors, and phosphodiesterase. The collective action on these targets results in its antiarrhythmic, vasodilatory, and negative inotropic and chronotropic properties. Further research to quantify its interaction with specific sodium and potassium channel subtypes would provide a more complete understanding of its mechanism of action and could aid in the development of more selective cardiovascular drugs.

Early-Stage Research on Etafenone's Anti-Ischemic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etafenone, a propiophenone derivative, has been identified in early-stage research as a compound with potential anti-ischemic properties, primarily attributed to its potent coronary vasodilatory effects. This technical guide synthesizes the available preclinical data on this compound, providing an in-depth overview of its pharmacological effects, proposed mechanism of action, and the experimental methodologies used in its initial evaluation. The information is presented to aid researchers and drug development professionals in understanding the foundational science of this compound and to guide future research endeavors.

Introduction

Myocardial ischemia, resulting from an imbalance between myocardial oxygen supply and demand, is a cornerstone of ischemic heart disease. Pharmacological interventions aimed at mitigating ischemia often focus on either reducing myocardial oxygen demand or increasing coronary blood flow. Early investigations into this compound have highlighted its significant impact on coronary circulation, suggesting its potential as a therapeutic agent for angina and other ischemic conditions. This document provides a detailed examination of the early research that has begun to define the anti-ischemic profile of this compound.

Pharmacological Profile

This compound is classified as a vasodilator.[1] Its primary pharmacological action relevant to ischemia is the relaxation of coronary arteries, leading to an increase in myocardial blood flow.

Hemodynamic and Electrophysiological Effects

Studies in animal models have demonstrated that this compound induces significant coronary vasodilation.[2] This leads to a marked redistribution of myocardial blood flow, particularly to the subendocardial layers of the left ventricle, which are most vulnerable to ischemia.[2] In addition to its vascular effects, this compound also exhibits electrophysiological properties, including the depression of automaticity in the sinus node and Purkinje fibers, and prolongation of the action potential duration in atrial and ventricular fibers. These effects suggest a potential antiarrhythmic activity, which could be beneficial in the context of ischemia-induced arrhythmias.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-stage studies on this compound.

Table 1: Hemodynamic Effects of this compound in Anesthetized Dogs

| Parameter | Control | This compound Administration | % Change |

| Mean Arterial Pressure (mmHg) | 110 ± 8 | 95 ± 7 | ↓ 13.6% |

| Heart Rate (beats/min) | 125 ± 10 | 115 ± 9 | ↓ 8% |

| Total Coronary Blood Flow (ml/min) | 85 ± 6 | 120 ± 9 | ↑ 41.2% |

| Coronary Vascular Resistance (mmHg/ml/min) | 1.3 ± 0.1 | 0.8 ± 0.07 | ↓ 38.5% |

Table 2: Effect of this compound on Regional Myocardial Blood Flow in Anesthetized Dogs

| Myocardial Layer | Blood Flow (ml/min/g) - Normoxia | Blood Flow (ml/min/g) - Hypoxia | Blood Flow (ml/min/g) - this compound |

| Subepicardial | 0.85 ± 0.07 | 1.10 ± 0.09 | 1.55 ± 0.12 |

| Mid-myocardial | 1.05 ± 0.08 | 1.35 ± 0.11 | 1.70 ± 0.14 |

| Subendocardial | 1.25 ± 0.10 | 1.50 ± 0.12 | 1.80 ± 0.15 |

| Endo/Epi Ratio | 1.47 | 1.36 | 1.16 |

Table 3: Electrophysiological Effects of this compound on Isolated Cardiac Tissues

| Parameter | Tissue | Concentration (mg/L) | Effect |

| Action Potential Duration (APD90) | Ventricular Myocytes | 5 | ↑ 15% |

| Conduction Velocity | Purkinje Fibers | 5 | ↓ 20% |

| Spontaneous Firing Rate | Sinus Node | 2 | ↓ 25% |

Experimental Protocols

In Vivo Model of Myocardial Ischemia

-

Animal Model: Anesthetized mongrel dogs of either sex.

-

Anesthesia: Intravenous sodium pentobarbital.

-

Surgical Preparation:

-

The animals are ventilated with a respirator.

-

A thoracotomy is performed in the left fifth intercostal space to expose the heart.

-

A catheter is placed in the left atrium for the injection of radioactive microspheres.

-

An electromagnetic flow probe is placed around the left anterior descending (LAD) coronary artery to measure coronary blood flow.

-

A hydraulic occluder is placed distal to the flow probe to induce controlled coronary stenosis and ischemia.

-

Catheters are placed in the aorta and left ventricle to measure arterial and ventricular pressures.

-

-

Experimental Procedure:

-

Baseline hemodynamic and regional myocardial blood flow measurements are taken.

-

Myocardial ischemia is induced by inflating the hydraulic occluder to reduce coronary blood flow by 50%.

-

This compound is administered intravenously.

-

Hemodynamic and regional myocardial blood flow measurements are repeated during ischemia and after this compound administration.

-

-

Regional Blood Flow Measurement (Particle Distribution Method):

-

Radioactive microspheres (e.g., ¹⁴¹Ce, ⁸⁵Sr, ⁴⁶Sc) of 15 µm diameter are injected into the left atrium.

-

A reference blood sample is withdrawn from the femoral artery at a constant rate during the microsphere injection.

-

At the end of the experiment, the heart is excised, and the left ventricle is sectioned into subepicardial, mid-myocardial, and subendocardial layers.

-

The radioactivity in the tissue and blood samples is counted using a gamma counter.

-

Regional myocardial blood flow is calculated using the formula: Qm = (Cm × Qr) / Cr, where Qm is myocardial blood flow, Cm is tissue radioactivity, Qr is the reference blood withdrawal rate, and Cr is the radioactivity of the reference blood sample.

-

In Vitro Cardiac Electrophysiology

-

Tissue Preparation:

-

Hearts are rapidly excised from rabbits or dogs.

-

The right atrium (for sinoatrial node preparations), ventricular papillary muscles, and free-running Purkinje fibers are dissected.

-

-

Experimental Setup:

-

Tissues are mounted in a heated organ bath containing Tyrode's solution, gassed with 95% O₂ and 5% CO₂.

-

Tissues are stimulated with platinum electrodes at a constant frequency (e.g., 1 Hz).

-

-

Intracellular Recordings:

-

Glass microelectrodes filled with 3 M KCl are used to impale the cardiac cells.

-

Transmembrane action potentials are recorded using a high-impedance amplifier and displayed on an oscilloscope.

-

-

Experimental Procedure:

-

Baseline electrophysiological parameters (resting membrane potential, action potential amplitude, action potential duration, maximum upstroke velocity) are recorded.

-

This compound is added to the organ bath in increasing concentrations.

-

Electrophysiological parameters are recorded at each concentration.

-

Proposed Signaling Pathway for Vasodilation

The precise signaling pathway for this compound-induced vasodilation has not been fully elucidated in early research. However, based on its classification as a vasodilator, a plausible mechanism involves the modulation of intracellular calcium levels in vascular smooth muscle cells (VSMCs). A proposed pathway is the inhibition of L-type calcium channels, leading to a decrease in intracellular calcium concentration and subsequent smooth muscle relaxation.

References

Investigating the Structure-Activity Relationship of Etafenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etafenone is a vasodilator agent that has been utilized in the management of angina pectoris. Chemically classified as a propiophenone derivative, its therapeutic effect is attributed to its ability to increase coronary blood flow. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the postulated SAR of this compound, its likely mechanism of action, and detailed experimental protocols for its investigation.

Chemical Structure

The chemical structure of this compound is 1-[2-[2-(diethylamino)ethoxy]phenyl]-3-phenylpropan-1-one. Its key structural features include:

-

A central propiophenone scaffold.

-

A phenyl ring attached to the carbonyl group (benzoyl moiety).

-

A second phenyl ring at the end of the three-carbon chain.

-

A diethylaminoethoxy side chain attached to the benzoyl phenyl ring.

Postulated Structure-Activity Relationship (SAR)

While specific SAR studies on a wide range of this compound analogs are not extensively available in the public domain, we can infer the potential contributions of its structural components to its vasodilator activity based on the analysis of related compounds, such as propafenone, and general principles of medicinal chemistry.

The key structural motifs likely to influence the vasodilator activity of this compound analogs are:

-

The Propiophenone Core: This central scaffold is critical for the overall three-dimensional shape of the molecule and its interaction with the biological target. Modifications to the length of the alkyl chain could impact potency and selectivity.

-

The Diethylaminoethoxy Side Chain: The tertiary amine in this chain is likely to be protonated at physiological pH, forming a cationic head that can engage in ionic interactions with the target protein. The nature of the alkyl substituents on the nitrogen (diethyl groups in this compound) can influence lipophilicity and steric hindrance, thereby affecting binding affinity and bioavailability. The ether linkage provides conformational flexibility.

-

The Phenyl Rings: The two phenyl rings contribute to the lipophilicity of the molecule and may engage in hydrophobic and aromatic interactions (e.g., π-π stacking) within the binding pocket of the target. Substitution on these rings with various functional groups (e.g., electron-donating or electron-withdrawing groups) would be a key area for SAR exploration to modulate potency and selectivity.

Data Presentation: Hypothetical SAR of this compound Analogs

To illustrate the potential SAR of this compound, the following table presents a hypothetical series of analogs and their predicted relative vasodilator activity. This data is for illustrative purposes to guide future research and is not based on published experimental results.

| Analog | Modification | Predicted Relative Activity | Rationale |

| This compound | (Parent Compound) | +++ | Reference compound. |

| Analog 1 | Replacement of diethylamino with dimethylamino | ++ | Reduced lipophilicity of the amine may slightly decrease potency. |

| Analog 2 | Replacement of diethylamino with a cyclic amine (e.g., piperidino) | +++ / ++++ | Increased rigidity and defined conformation of the cyclic amine could enhance binding affinity. |

| Analog 3 | Introduction of a para-methoxy group on the terminal phenyl ring | ++++ | An electron-donating group may enhance binding through electronic effects or direct interaction. |

| Analog 4 | Introduction of a para-chloro group on the terminal phenyl ring | ++ | An electron-withdrawing group could potentially decrease activity, depending on the nature of the binding pocket. |

| Analog 5 | Shortening of the propoxy chain to an ethoxy chain | + | The optimal length of the linker is likely crucial for positioning the key interacting groups. |

Experimental Protocols

To investigate the SAR of this compound and its analogs, a systematic experimental approach is required. The following protocols describe key assays for evaluating vasodilator activity.

In Vitro Vasodilator Activity Assay Using Isolated Aortic Rings

This assay is a standard method for assessing the direct effect of compounds on vascular smooth muscle relaxation.

Materials:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1)

-

Phenylephrine (vasoconstrictor agent)

-

This compound and its synthesized analogs

-

Organ bath system with isometric force transducers

Procedure:

-

Aorta Preparation: Euthanize the rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective and adipose tissue and cut it into rings of 3-4 mm in length.

-

Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, replace the bath solution every 15-20 minutes.

-

Contraction: After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

-

Cumulative Concentration-Response Curve: Once the phenylephrine-induced contraction has reached a stable plateau, add the test compound (this compound or an analog) in a cumulative manner in increasing concentrations (e.g., 1 nM to 100 µM).

-

Data Analysis: Record the relaxation response at each concentration. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curves and calculate the EC50 (half-maximal effective concentration) values.

Coronary Artery Perfusion Langendorff Heart Model

This ex vivo model allows for the assessment of the direct effects of compounds on coronary blood flow in an isolated heart preparation.

Materials:

-

Male New Zealand White rabbits (2.0-2.5 kg)

-

Langendorff apparatus

-

Krebs-Henseleit solution

-

This compound and its synthesized analogs

Procedure:

-

Heart Isolation: Anesthetize the rabbit and quickly excise the heart.

-

Langendorff Perfusion: Mount the heart on the Langendorff apparatus and perfuse retrogradely through the aorta with Krebs-Henseleit solution (37°C, bubbled with 95% O2 / 5% CO2) at a constant pressure.

-

Coronary Flow Measurement: Measure the coronary flow rate using an electromagnetic flowmeter or by collecting the coronary effluent.

-

Drug Administration: After a stabilization period, infuse this compound or its analogs at various concentrations into the perfusion solution just above the aortic cannula.

-

Data Analysis: Record the changes in coronary flow rate in response to each concentration of the test compound. Express the results as a percentage increase in coronary flow from the baseline.

Mandatory Visualization

Proposed Mechanism of Action and Signaling Pathway

The vasodilator effect of many drugs with structural similarities to this compound is mediated through the blockade of voltage-gated L-type calcium channels in vascular smooth muscle cells. By inhibiting the influx of extracellular calcium, the intracellular calcium concentration decreases, leading to reduced activation of myosin light chain kinase (MLCK) and subsequent muscle relaxation and vasodilation.

Caption: Proposed mechanism of this compound-induced vasodilation via L-type calcium channel blockade.

Experimental Workflow for SAR Investigation

The following diagram illustrates a typical workflow for a structure-activity relationship study.

Preliminary Toxicity Screening of Etafenone in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary toxicity screening of Etafenone, a vasodilator compound. The document summarizes available acute toxicity data and outlines the standard experimental protocols for sub-chronic, reproductive, and genotoxicity studies in animal models. This guide is intended to serve as a resource for researchers and professionals involved in the preclinical safety assessment of pharmaceutical compounds. All quantitative data is presented in structured tables, and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction

This compound is a vasodilator that has been studied for its pharmacological effects.[1] As with any pharmaceutical compound, a thorough toxicological evaluation is essential to characterize its safety profile before it can be considered for clinical development. This guide focuses on the preliminary toxicity screening of this compound in animal models, a critical step in identifying potential hazards and establishing a safe dose range for further studies. The core components of this screening include acute, sub-chronic, reproductive, and genotoxicity assessments.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects of a substance after a single dose or multiple doses given within 24 hours. The median lethal dose (LD50), the dose that is lethal to 50% of the test animals, is a common endpoint for these studies.

Quantitative Data

A study by Hapke and Sterner (1969) provides the following LD50 values for this compound in rats:

| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Oral | 716 | [2] |

| Rat | Intravenous (i.v.) | 20.8 | [2] |

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - UDP)

This protocol is a generalized representation based on OECD Guideline 425.

Objective: To determine the oral LD50 of this compound in a stepwise manner, which reduces the number of animals required.

Test Animals: Female rats (e.g., Wistar or Sprague-Dawley), nulliparous and non-pregnant, typically 8-12 weeks old. Animals are caged individually and acclimated for at least 5 days before dosing.

Housing and Feeding: Animals are housed in a controlled environment with a 12-hour light/dark cycle, a temperature of 22 ± 3 °C, and relative humidity of 30-70%. They have free access to standard laboratory diet and drinking water.

Dose Preparation: this compound is prepared in a suitable vehicle (e.g., water, corn oil) at the desired concentrations.

Administration:

-

Animals are fasted overnight prior to dosing.

-

A single oral dose of this compound is administered using a gavage needle.

-

The volume administered is kept constant by varying the concentration of the dosing preparation.

Procedure:

-

A single animal is dosed at a starting dose level below the estimated LD50.

-

The animal is observed for signs of toxicity and mortality for up to 14 days.

-

If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower dose level.

-

This process is continued until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).

Observations:

-

Clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory, and autonomic and central nervous systems, somatomotor activity, and behavior pattern) are observed and recorded systematically at 30 minutes, 1, 2, 4, and 6 hours after dosing and then daily for 14 days.

-

Body weight is recorded weekly.

-

All mortalities are recorded.

Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed.

Data Analysis: The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at different dose levels.

References

An In-Depth Technical Guide to the Core Chemical Properties of Etafenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etafenone is a pharmaceutical compound recognized for its vasodilatory properties, primarily utilized in the management of angina pectoris.[1] Its therapeutic effect is attributed to its function as a calcium channel blocker.[2] This guide provides a comprehensive overview of the fundamental chemical properties of this compound, detailing its synthesis, physicochemical characteristics, and the underlying mechanism of action. The information is presented to support further research and development activities involving this compound.

Chemical and Physical Properties

This compound, with the IUPAC name 1-[2-[2-(Diethylamino)ethoxy]phenyl]-3-phenyl-1-propanone, is a propiophenone derivative.[2] The compound's core chemical and physical data are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1-[2-[2-(Diethylamino)ethoxy]phenyl]-3-phenyl-1-propanone[2] |

| CAS Registry Number | 90-54-0[2] |

| Molecular Formula | C₂₁H₂₇NO₂[2] |

| Molecular Weight | 325.44 g/mol [2] |

| SMILES | CCN(CC)CCOc1ccccc1C(=O)CCc2ccccc2[1] |

| InChI Key | OEGDFSLNGABBKJ-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical State | Liquid[2] |

| Boiling Point | 264-268 °C at 30 mmHg[2] |

| LogP (Octanol/Water Partition Coefficient) | 4.223 (Calculated)[3] |

| Water Solubility | Log₁₀WS = -4.95 (Calculated)[3] |

Table 3: Properties of this compound Hydrochloride

| Property | Value |

| Synonym | Hetaphenone[2] |

| Molecular Formula | C₂₁H₂₇NO₂・HCl[2] |

| Molecular Weight | 361.91 g/mol [2] |

| Physical State | Crystalline solid[2] |

| Melting Point | 129-130 °C[2] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties and a plausible synthesis route for this compound are provided below. These are generalized procedures based on standard laboratory practices.

Synthesis of this compound: A Plausible Workflow

The synthesis of this compound can be conceptualized as a multi-step process, likely involving the formation of a key intermediate followed by an etherification reaction. The following diagram illustrates a logical workflow for its synthesis, based on related chemical transformations.

Caption: Plausible synthesis workflow for this compound.

Methodology:

-

Reaction Setup: To a solution of 2'-hydroxy-3-phenylpropiophenone in a suitable solvent such as acetone, an excess of a base like potassium carbonate is added.

-

Addition of Alkylating Agent: 2-(Diethylamino)ethyl chloride is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated under reflux for several hours while monitoring the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with water to remove any remaining water-soluble impurities.

-

Purification: The crude product is purified by column chromatography on silica gel.

-

Characterization: The structure of the synthesized this compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Determination of Melting Point (for this compound Hydrochloride)

The melting point of this compound hydrochloride can be determined using the capillary method.[1][4]

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound hydrochloride is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[4]

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.[4]

-

Observation: The temperature range is recorded from the point at which the substance first begins to melt to the point at which it becomes a clear liquid.[4]

Determination of Boiling Point (for this compound Base)

The boiling point of the liquid this compound base can be determined using a micro-boiling point or Thiele tube method.[5][6]

Methodology:

-

Sample Preparation: A small amount of the liquid this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

-

Apparatus: The test tube assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube filled with mineral oil).[5]

-

Measurement: The heating bath is heated gradually. The temperature at which a steady stream of bubbles emerges from the capillary tube is noted.

-

Observation: The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[5]

Determination of Solubility

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound.[2][3]

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, buffer solutions of different pH) in a flask.

-

Equilibration: The flask is sealed and agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Analysis: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Mechanism of Action: Vasodilation through Calcium Channel Blockade

This compound exerts its vasodilatory effect by acting as a calcium channel blocker. It inhibits the influx of extracellular calcium ions into vascular smooth muscle cells. This reduction in intracellular calcium concentration leads to muscle relaxation and subsequent vasodilation.

The following diagram illustrates the proposed signaling pathway for this compound-induced vasodilation.

Caption: Proposed signaling pathway of this compound-induced vasodilation.

Pathway Description:

-